Bleomycin acid
Overview
Description
Bleomycin acid is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is primarily known for its antitumor properties and is used in chemotherapy to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, and testicular cancer . This compound works by inducing breaks in DNA, which inhibits the proliferation of cancer cells .
Mechanism of Action
Target of Action
Bleomycin acid, also known as Bleomycinic acid, primarily targets deoxyribonucleic acid (DNA) within cells . It selectively inhibits the synthesis of DNA, with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . This interaction with DNA is crucial for its antitumor activity.
Mode of Action
This pseudoenzyme reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This process results in both single and double-strand breaks in the DNA , disrupting DNA synthesis and, to a lesser extent, RNA and protein synthesis .
Biochemical Pathways
Bleomycin’s action affects several biochemical pathways. It causes oxidative damage to DNA, disrupting between 30 and 40 deoxyribose linkages . This disruption can lead to the breakdown of proteins, nucleic acids, and lipids, and affect extracellular matrix turnover . Energy production pathways, including glycolysis, the tricarboxylic acid cycle, glutaminolysis, lactate production, and fatty acid oxidation, are also upregulated .
Pharmacokinetics
Bleomycin has a half-life of approximately 2 hours . It is primarily excreted in the urine, with 50-70% of the drug being eliminated this way . The volume of distribution is 17 L/m² .
Result of Action
The result of bleomycin’s action at the molecular and cellular level is the inhibition of tumor growth. By causing DNA damage, bleomycin prevents the replication of cancer cells, leading to cell death . This makes bleomycin an effective treatment for various malignancies, including head and neck malignancy, lymphoma, and testicular tumors .
Action Environment
The action of bleomycin can be influenced by various environmental factors. For instance, the presence of oxygen and metal ions is crucial for bleomycin’s DNA-cleaving actions . Furthermore, the drug’s cytotoxic effects can lead to lung injury, suggesting that the lung environment can influence bleomycin’s efficacy and toxicity . Research is ongoing to better understand these influences and develop strategies to mitigate adverse effects .
Biochemical Analysis
Biochemical Properties
Bleomycin acid plays a crucial role in biochemical reactions by interacting with DNA and various biomolecules. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA) by binding to guanine and cytosine-rich regions of the DNA molecule . This interaction is facilitated by the chelation of metal ions, primarily iron, which produces a pseudoenzyme that reacts with oxygen to generate superoxide and hydroxide free radicals . These radicals cleave the DNA strands, leading to cell death. Additionally, at high concentrations, this compound can suppress the synthesis of ribonucleic acid (RNA) and proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces DNA strand breaks, leading to cell cycle arrest and apoptosis . In alveolar epithelial cells, this compound exposure results in the accumulation of DNA lesions and cellular senescence . This compound also affects cell signaling pathways by inhibiting the expression of Rad51, a protein involved in homologous recombination repair . Furthermore, this compound impairs the proliferation of B cells, T cells, and macrophages, and reduces the secretion of cytokines such as interferon gamma, tumor necrosis factor alpha, and interleukin-2 .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate metal ions, primarily iron, to form a pseudoenzyme complex . This complex reacts with oxygen to produce reactive oxygen species, including superoxide and hydroxide free radicals . These radicals induce DNA strand breaks by cleaving the phosphodiester bonds in the DNA backbone . The DNA damage triggers cell cycle arrest and apoptosis. Additionally, this compound inhibits the incorporation of thymidine into DNA strands, further disrupting DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to induce acute lung toxicity, which can lead to pulmonary fibrosis . Studies have shown that this compound affects lung function for at least five years after treatment, with significant long-term effects on lung function . The stability and degradation of this compound in various tissues also play a role in its long-term effects. For example, the compound is rapidly inactivated in the liver and intestines, while it remains active in the skin and lungs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can induce pulmonary fibrosis, characterized by excessive deposition of extracellular matrix proteins and inflammation . In mice, the administration of this compound leads to significant lung damage and pathological changes . The compound’s toxicity is dose-dependent, with higher doses causing more severe adverse effects, including respiratory failure and death .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of this compound in Streptomyces verticillus involves the regulation of N-acetylglucosamine and the synthesis of specific precursors such as GDP-mannose . The compound’s degradation involves the generation of reactive oxygen species and the subsequent breakdown of DNA . Additionally, this compound affects metabolic pathways in cells by increasing energy production, glycolysis, and fatty acid oxidation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is known to accumulate in the skin, lungs, and subcutaneously transplanted tumors . It is rapidly inactivated in the liver and intestines, which limits its distribution in these tissues . The transport of this compound within cells is facilitated by its interaction with metal ions and DNA . The compound’s distribution is influenced by its ability to bind to specific cellular components and its inactivation by tissue enzymes .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on DNA . The compound’s interaction with DNA and metal ions leads to the formation of a pseudoenzyme complex that generates reactive oxygen species . These species induce DNA strand breaks and trigger cell cycle arrest and apoptosis. Additionally, this compound affects the localization of proteins involved in DNA repair, such as Rad51, by inhibiting their expression and nuclear accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bleomycin acid is typically produced through fermentation processes involving Streptomyces verticillus. The fermentation broth is filtered and purified using macroporous adsorbent resin . The compound can also be synthesized chemically, although this method is less common due to its complexity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation followed by a series of purification steps. The fermentation broth is first filtered to remove the bacterial cells. The filtrate is then subjected to various chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Bleomycin acid undergoes several types of chemical reactions, including:
Oxidation: This compound can form reactive oxygen species that cause oxidative damage to DNA.
Reduction: The compound can be reduced to form various derivatives, which may have different biological activities.
Substitution: This compound can undergo substitution reactions, particularly at its metal-binding sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal ions like copper and iron are often involved in substitution reactions.
Major Products
The major products formed from these reactions include various bleomycin derivatives, which may have altered biological activities and therapeutic potentials .
Scientific Research Applications
Bleomycin acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Mitomycin C: Another antitumor antibiotic that also induces DNA cross-linking and breaks.
Doxorubicin: A chemotherapy drug that intercalates into DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based drug that forms DNA adducts and induces apoptosis.
Uniqueness
Bleomycin acid is unique in its ability to cause both single and double-strand breaks in DNA through the formation of reactive oxygen species. Unlike other chemotherapy agents, it has a relatively low incidence of myelosuppression, making it a valuable option in combination chemotherapy regimens .
Properties
IUPAC Name |
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H72N16O22S2/c1-15-28(63-41(66-39(15)53)20(7-26(52)70)58-8-19(51)40(54)76)44(79)65-30(36(21-9-56-14-59-21)86-49-38(34(74)32(72)24(10-67)85-49)87-48-35(75)37(88-50(55)83)33(73)25(11-68)84-48)45(80)60-17(3)31(71)16(2)42(77)64-29(18(4)69)43(78)57-6-5-27-61-22(12-89-27)46-62-23(13-90-46)47(81)82/h9,12-14,16-20,24-25,29-38,48-49,58,67-69,71-75H,5-8,10-11,51H2,1-4H3,(H2,52,70)(H2,54,76)(H2,55,83)(H,56,59)(H,57,78)(H,60,80)(H,64,77)(H,65,79)(H,81,82)(H2,53,63,66) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNLLBXPSWMYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H72N16O22S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031986 | |
Record name | Bleomycinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37364-66-2 | |
Record name | Bleomycinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37364-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bleomycinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037364662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bleomycinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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